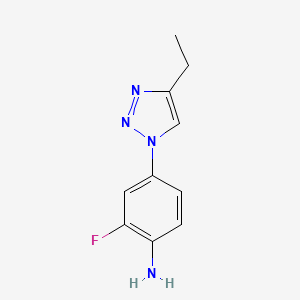

4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline

Description

4-(4-Ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline is a fluorinated aniline derivative featuring a 1,2,3-triazole ring substituted with an ethyl group at the 4-position. This compound is classified as a primary amine and has been explored for applications in medicinal chemistry and materials science. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .

The fluorine atom at the 2-position of the aniline ring and the ethyl group on the triazole are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-(4-ethyltriazol-1-yl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c1-2-7-6-15(14-13-7)8-3-4-10(12)9(11)5-8/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVFPQFPRSBRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for CuAAC Reaction

- Dissolve an alkyne derivative, an azide compound, and CuI (10 mol %) in DMF under an inert atmosphere at room temperature.

- Add triethylamine (Et3N) dropwise and stir the mixture for 5 hours.

- Monitor the reaction's progress using TLC.

- Filter the mixture through a celite slurry of EtOAc to trap the copper.

- Wash the EtOAc solution with ammonium chloride (NH4Cl), water, saturated sodium bicarbonate (NaHCO3), and brine solution.

- Dry the solution over anhydrous Na2SO4 and remove the solvent under reduced pressure.

- Purify the crude product using silica gel column chromatography.

Synthesis of Starting Materials for Triazole Formation

Synthesis of Diethyl-2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate (1)

- Heat 3-chloro-4-fluoroaniline (24.73 mmol, 3.6 g) and diethyl ethoxymethylenemalonate (27.20 mmol, 5.5 mL) at 100 °C for 1.5 hours.

- Cool the reaction mixture to room temperature and remove the ethanol formed under vacuum.

Purify the crude product by recrystallization with n-hexane to obtain the malonate ester.

- Yield: 7.2 g (92.3%)

Synthesis of Ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (2)

- Heat diphenyl ether (50 mL) in an oil bath at 250 °C.

- Slowly add diethyl-2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate (1) (20 mmol, 6.3 g).

- Reflux the reaction mixture for 1 hour with stirring.

- Cool the mixture to form a white solid.

Filter the solid, wash with hexane, and purify through recrystallization from DMF to obtain the desired product.

- Yield: 2.15 g (70%)

Synthesis of Ethyl-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3)

- Heat a mixture of compound 2 (4.0 mmol, 1.08 g), K2CO3 (20.0 mmol, 2.76 g), and ethyl bromide (20.0 mmol, 2.17 g) in 50 mL DMF at 90 °C.

- After 14 hours, pour the reaction mixture into ice-cold water to precipitate a white solid.

- Collect the solid by vacuum filtration.

Purify the crude product by column chromatography using CHCl3: MeOH (99:1) as the eluent to obtain the N-1 ethyl-substituted quinolones (3).

- Yield: 2.1 g (70.5%)

- Melting Point: 133–135 °C

Synthesis of 7-chloro-1-ethyl/7-chloro-6-fluoro-4-oxo-1,4 dihydroquinoline-3-carboxylic acid (4)/(5)

- Reflux compounds 2 and 3 (10.0 mmol, 2.7 g) with 2N NaOH (25.0 mL) for 2 hours.

- Cool the mixture to room temperature and acidify with acetic acid.

- Filter the solid, wash with water, and dry under vacuum.

- Recrystallize the solid with DMF to obtain compounds 4 and 5 (2.30 g).

Synthesis of Prop-2-yn-1-yl-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6)

- To a solution of compound 4 (4.81 mmol, 1.3 g) in dry N, N-dimethylformamide (40 mL), add 25 mL of NaHCO3 solution (7.2 mmol, 0.60 g) and propargyl bromide (7.2 mmol, 0.86 g) under vigorous stirring at room temperature.

- Allow the mixture to react at 90 °C for 36 hours, monitoring the progress by TLC.

- Evaporate the solvent and purify the residue by column chromatography using a CHCl3: MeOH (97:3) mixture as the eluent to obtain the desired propargylated product 6.

Synthesis of Prop-2-yn-1-yl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate (7)

- To a solution of compound 5 (4.1 mmol, 1 g) in dry N, N-dimethylformamide (40 mL), add 25 mL of NaHCO3 solution (16.4 mmol, 1.4 g) and propargyl bromide (1.2 mmol, 1.95 g) under vigorous stirring at room temperature.

- Allow the mixture to react at 100 °C for 48 hours, monitoring the progress by TLC.

- Evaporate the solvent and purify the residue by column chromatography using a CHCl3 : MeOH (97 : 3) mixture as the eluent to obtain the desired propargylated product 7.

Characterization

The synthesized compounds are typically characterized using:

- 1H NMR

- 13C NMR

- HRMS

Chemical Reactions Analysis

Types of Reactions: 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.

-

Reduction:

- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

-

Substitution:

- The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluoro group on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, acetonitrile).

Major Products Formed:

- Oxidation products, reduced derivatives, and substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline has several scientific research applications, including:

-

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Employed in the development of new materials with unique properties.

-

Biology:

- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II .

- Studied for its interactions with biological macromolecules.

-

Medicine:

- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

-

Industry:

- Utilized in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity . This interaction can disrupt the enzyme’s function, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their differences:

| Compound Name | Substituents on Triazole | Aniline Ring Substituents | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 4-(4-Ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline | 4-Ethyl | 2-Fluoro | Primary amine; discontinued commercial status | |

| 4-(1H-1,2,3-Triazol-1-yl)aniline | None | None | Basic triazole-aniline scaffold | |

| Asundexian | 4-Trifluoromethyl | 2-Fluoro (benzamide) | Radiolabeled pharmacokinetic studies | |

| TOZ derivatives (1a, 1b) | (R)-5-(Triazolyl)methyl | 2-Fluoro (oxazolidinone) | Stability issues in gastric fluid | |

| 2,4-Difluorophenyl-triazole-sulfonyl hybrids | Phenylsulfonyl | 2,4-Difluoro | Antifungal/antibacterial activity |

Stability and Bioactivity

- Stability: The ethyl and fluorine substituents in the target compound may improve metabolic stability compared to TOZ derivatives (1a, 1b), which degrade in simulated gastric fluid due to their oxazolidinone-triazole linkage .

- Difluorophenyl-sulfonyl analogs exhibit antimicrobial activity, suggesting that fluorine placement influences bioactivity .

Key Research Findings

Synthetic Flexibility : CuAAC remains a dominant method for triazole synthesis, enabling diverse functionalization .

Stability Challenges : Triazole derivatives with labile backbones (e.g., TOZs) face degradation issues, underscoring the need for robust substituent design .

Biological Activity

4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infections. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10FN3

- Molecular Weight : 179.19 g/mol

- Structure : The compound features a triazole ring attached to a fluoroaniline moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. A study reported that triazole compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains including S. aureus and E. coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 |

| Escherichia coli | 0.125 - 8 |

| Pseudomonas aeruginosa | 0.5 - 16 |

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties:

- Inhibition of Fungal Growth : Compounds in this class have been effective against fungi such as Candida albicans, with some derivatives showing MIC values as low as 0.5 μg/mL .

Anticancer Activity

The potential anticancer effects of triazoles are noteworthy:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that certain triazole derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds similar to this compound were found to have IC50 values in the micromolar range against various cancer cell lines .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

The biological activities of triazole compounds can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase IV in bacteria .

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt fungal cell membranes, leading to cell death.

- Induction of Apoptosis : In cancer cells, triazoles may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have highlighted the pharmacological potential of triazole derivatives:

Q & A

Q. What are the established synthetic routes for 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline, and what methodological considerations ensure reproducibility?

The compound’s triazole moiety suggests synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

- Azide preparation : Reacting 2-fluoroaniline derivatives with sodium azide under controlled conditions.

- Alkyne coupling : Introducing the ethyl-substituted alkyne for cycloaddition.

- CuAAC optimization : Use of Cu(I) catalysts (e.g., [(NHC)CuCl]) in polar solvents (e.g., DMF/H2O) at 50–80°C to achieve >90% yield . Reproducibility requires strict inert atmosphere (N2/Ar) to prevent Cu(II) oxidation and HPLC purity validation (>95%) .

Q. How is structural characterization of this compound performed, and which techniques resolve ambiguities in regiochemistry?

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms triazole formation (δ 7.8–8.2 ppm for triazole protons) and ethyl/fluoro substitution patterns .

- X-ray crystallography : SHELXL refinement (via WinGX suite) resolves regiochemistry and anisotropic displacement parameters. For example, C–N bond lengths (1.32–1.35 Å) distinguish 1,4- vs. 1,5-triazole isomers .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

Similar triazole-aniline derivatives (e.g., EW-7197) inhibit TGF-β receptor kinases, suggesting:

- Kinase inhibition assays : Measure IC50 against ALK5/TGF-βR1 using fluorescence polarization .

- Cell-based assays : Evaluate antiproliferative effects in fibrotic or cancer cell lines (e.g., HT-1080 fibroblasts) .

- ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Advanced Research Questions

Q. How can CuAAC reaction conditions be optimized to minimize byproducts and improve scalability?

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Case example : NMR suggests a single triazole regioisomer, but X-ray reveals polymorphism or twinning.

- Resolution :

- Validate crystallographic data with SHELXL’s TWIN/BASF commands to model twinning .

- Perform DFT calculations (e.g., Gaussian) to compare theoretical/experimental NMR shifts .

- Use dynamic NMR (variable-temperature <sup>1</sup>H) to detect conformational flexibility .

Q. What strategies guide structure-activity relationship (SAR) studies for kinase inhibition?

- Substituent variation : Replace the ethyl group with bulkier alkyl/aryl groups to probe steric effects .

- Fluorine positioning : Compare 2-fluoro vs. 3-fluoro analogs to assess electronic impacts on binding .

- Triazole bioisosteres : Replace triazole with tetrazole or imidazole to modulate potency .

- Co-crystallization : Obtain protein-ligand complexes (e.g., TGF-βR1) using SHELX for electron density mapping .

Methodological Notes

- Crystallography : For high-Z′ structures, use SHELXL’s PART/SUMP commands to refine disordered moieties .

- Spectral interpretation : Cross-reference DEPT-135 and HSQC to assign quaternary carbons adjacent to fluorine .

- Biological assays : Include positive controls (e.g., SB-431542 for TGF-β inhibition) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.